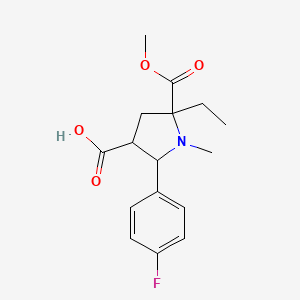

1-(4-Bromophenyl)-N-methylpropan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

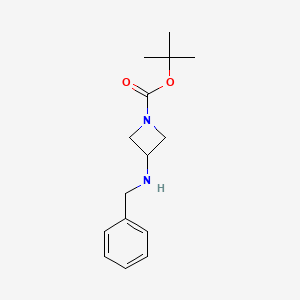

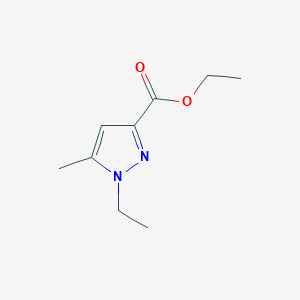

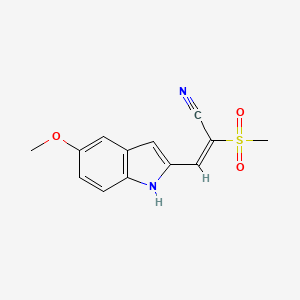

1-(4-Bromophenyl)-N-methylpropan-1-amine (BMPMA) is a synthetic compound with a wide range of applications in scientific research. It is an organic compound, consisting of a bromophenyl group linked to an N-methylpropan-1-amine group. BMPMA has been investigated for its potential use in various biochemical and physiological processes, including its ability to act as an agonist in the central nervous system, its ability to modulate the activity of certain enzymes, and its ability to interact with certain proteins.

Aplicaciones Científicas De Investigación

Synthesis of Benzimidazoles

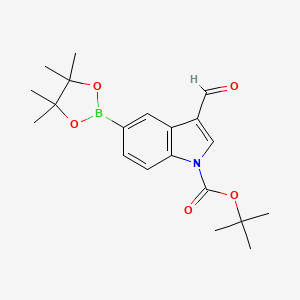

One application involves the synthesis of 1-substituted benzimidazoles, which are of interest due to their biological and pharmacological activities. The process utilizes o-bromophenyl isocyanide reacting with various primary amines under CuI catalysis, demonstrating a method for producing these compounds with moderate to good yields. This approach highlights the versatility of halogenated aryl compounds in facilitating heterocyclic synthesis (Lygin & Meijere, 2009).

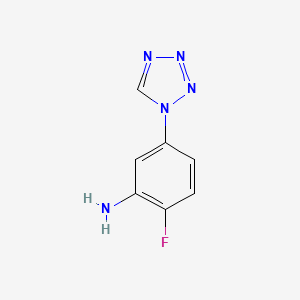

Facile Synthesis of Tetrazole Derivatives

Another significant application is the efficient one-pot synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine from 4-bromoaniline. This process extends to the high-yield synthesis of [1-(4-bromophenyl)-1H-tetrazol-5-yl]amide derivatives, showcasing the compound's utility in constructing nitrogen-rich heterocycles with potential applications in pharmaceuticals and agrochemicals (Yang et al., 2017).

Nonlinear Optical Material Development

Research into the synthesis, molecular structure, and spectral analysis of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine has contributed to the development of materials with considerable nonlinear optical properties. This compound's study includes detailed experimental and theoretical analysis, demonstrating its stability and potential in optical applications (Tamer et al., 2016).

Enantioselective Synthesis

The compound also plays a role in the enantioselective synthesis of biologically active molecules. A noteworthy example is its use in the total synthesis of LFA-1 antagonist BIRT-377, where the enantioselective construction of a quaternary stereocenter was achieved. This example highlights the importance of 1-(4-Bromophenyl)-N-methylpropan-1-amine in the stereoselective synthesis of therapeutics (Chowdari & Barbas, 2005).

Copper-Catalyzed Amination

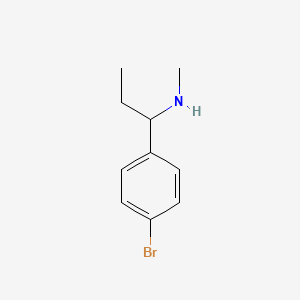

Moreover, the compound has been utilized in copper-catalyzed amination reactions, offering a pathway to synthesize primary aromatic amines from aryl or heteroaryl halides. This application is crucial in pharmaceutical chemistry, where primary amines serve as building blocks for the synthesis of various active pharmaceutical ingredients (Wang, Cai, & Ding, 2009).

Propiedades

IUPAC Name |

1-(4-bromophenyl)-N-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-3-10(12-2)8-4-6-9(11)7-5-8/h4-7,10,12H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEDWIJMOODFIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Br)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586096 |

Source

|

| Record name | 1-(4-Bromophenyl)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912906-92-4 |

Source

|

| Record name | 1-(4-Bromophenyl)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(4-Bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B1340926.png)

![8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1340962.png)